3-(Ethylsulfanyl)-2,5-dimethylpyrazine

Description

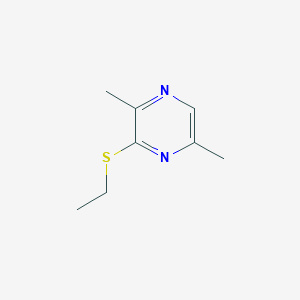

Structure

2D Structure

3D Structure

Properties

CAS No. |

59021-09-9 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3-ethylsulfanyl-2,5-dimethylpyrazine |

InChI |

InChI=1S/C8H12N2S/c1-4-11-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |

InChI Key |

WAWFPXRJPRGJRI-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=CN=C1C)C |

Origin of Product |

United States |

Structural Characterization and Isomeric Distinctions Pertaining to 3 Ethylsulfanyl 2,5 Dimethylpyrazine

Structural Elucidation and Confirmation Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as alkylpyrazines. nih.gov In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which provides information on its molecular weight and fragmentation pattern. For pyrazine (B50134) derivatives, electron ionization (EI) is commonly used, leading to characteristic fragmentation that can help identify the alkyl and other substituent groups attached to the pyrazine ring. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is another powerful tool. ¹H NMR provides information about the chemical environment of hydrogen atoms, their proximity, and coupling interactions, which helps in determining the substitution pattern on the pyrazine ring. ¹³C NMR provides information about the carbon skeleton of the molecule. While specific spectral data for 3-(Ethylsulfanyl)-2,5-dimethylpyrazine is not extensively detailed in foundational literature, the expected chemical shifts can be predicted based on the analysis of similar pyrazine structures.

Advanced two-dimensional NMR techniques can further establish the precise connectivity of atoms in complex molecules. For sulfur-containing compounds, specific NMR-active isotopes of sulfur could theoretically be used, though this is less common in routine analysis. nih.gov X-ray crystallography offers the most unambiguous method for structural determination by providing a three-dimensional model of the molecule, which has been applied to various complex heterocyclic compounds and their derivatives. mdpi.comnih.gov

| Methodology | Type of Information Obtained | Application to this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation patterns, and retention time for separation of isomers. | Determination of molecular ion peak and characteristic fragments from the loss of ethyl, methyl, and ethylsulfanyl groups. |

| ¹H NMR Spectroscopy | Chemical environment and connectivity of hydrogen atoms. | Identification of signals for the pyrazine ring proton, two methyl groups, and the ethyl group of the ethylsulfanyl substituent. |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton. | Detection of distinct signals for each carbon atom in the pyrazine ring and the substituents. |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, and angles. | Provides definitive structural confirmation if a suitable crystal can be obtained. |

Analysis of Isomeric Forms (e.g., 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine) within Research Contexts

The analysis of pyrazines is often complicated by the existence of positional isomers, which possess the same molecular formula but differ in the arrangement of substituents on the pyrazine ring. A pertinent example is the differentiation of isomers such as 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine. These isomers are often found together in food products and contribute to their characteristic aromas. foodb.ca

The primary challenge in analyzing these isomers is that their mass spectra are often very similar, if not identical, making unambiguous identification by mass spectrometry alone practically unfeasible. nih.gov This similarity arises because the fragmentation patterns under electron ionization are largely dictated by the types of substituents rather than their precise location on the aromatic ring.

To overcome this, researchers heavily rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net The retention index is a measure of where a compound elutes relative to a series of n-alkane standards. Since the isomers have slightly different physical properties, such as boiling point and polarity, they interact differently with the stationary phase of the GC column and thus have distinct retention times and retention indices. nih.gov By comparing the experimental RIs with those from established databases or authentic standards, a reliable identification of the specific isomers can be achieved. nih.gov

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has also been utilized for the quantitative analysis of pyrazines in complex mixtures. nih.gov This method can offer high sensitivity and selectivity for different isomers.

| Compound | Molecular Formula | Molecular Weight | Key Differentiating Analytical Feature |

|---|---|---|---|

| 2-ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | 136.19 g/mol | Unique Gas Chromatographic Retention Index (RI). nih.govnih.gov |

| 2-ethyl-3,6-dimethylpyrazine | C₈H₁₂N₂ | 136.19 g/mol | Unique Gas Chromatographic Retention Index (RI). nist.gov |

Occurrence and Distribution of 3 Ethylsulfanyl 2,5 Dimethylpyrazine in Non Human Biological Systems

Identification in Food Matrices via Thermal Processing

3-(Ethylsulfanyl)-2,5-dimethylpyrazine is a notable volatile compound that contributes to the characteristic aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.

Presence in Roasted and Fermented Food Products

This compound is a significant contributor to the flavor profile of a variety of roasted and fermented goods. It has been identified as a key aroma component in roasted coffee, where it imparts nutty and roasted notes. chemicalbull.comthegoodscentscompany.com Its presence is not limited to coffee; it has also been detected in other roasted products.

Furthermore, this compound is found in fermented foods and beverages. For instance, it is listed as one of the many flavor compounds present in beer. nih.govthegoodscentscompany.com The fermentation process, combined with any subsequent heating or roasting of ingredients like malt, can lead to the formation of this pyrazine (B50134) derivative. scentjourner.com It has also been noted in bread, where the baking process facilitates the Maillard reaction necessary for its creation. researchgate.net

Quantitative and Qualitative Analyses of Occurrence

Qualitative analysis has confirmed the presence of this compound in various food items, often associated with desirable roasted and nutty aromas. eolss.net Quantitative studies have provided more specific data on its concentration in certain products.

In the realm of coffee, for example, the concentration of 3-ethyl-2,5-dimethylpyrazine (B149181) can vary depending on the type of coffee and the brewing method. One study on Turkish coffee identified it as a substantial pyrazine compound, with its concentration being highest in coffee brewed in a copper pot in hot sand. chemicalbull.comthegoodscentscompany.com Another analysis of different coffee types found that elephant coffee was particularly rich in this compound, with a relative peak area of 3.73%. researchgate.net

Table 1: Quantitative Occurrence of 3-Ethyl-2,5-dimethylpyrazine in Coffee

| Coffee Type / Brewing Method | Concentration / Relative Abundance | Reference |

|---|---|---|

| Turkish Coffee (brewed in copper pot in sand) | Substantial compound; highest among tested methods | chemicalbull.comthegoodscentscompany.com |

| Elephant Coffee | 3.73% Relative Peak Area | researchgate.net |

Occurrence in Biological Secretions and Chemical Ecology (non-human)

Beyond its role as a flavor compound in food, this compound plays a crucial role in chemical communication among various animal species.

Role as Semiochemicals in Insects (e.g., pheromones, defensive compounds)

In the insect world, 3-ethyl-2,5-dimethylpyrazine is a well-documented semiochemical, a chemical substance that carries a message. nih.gov It functions as a trail pheromone for several species of ants, particularly within the genus Myrmica. wikipedia.org Foraging ants of species such as the European fire ant, Myrmica rubra, release this compound from their poison gland to guide nestmates to food sources. wikipedia.org

Research has shown that this single compound is capable of inducing trail-following behavior in multiple Myrmica species. This indicates its significance in the coordination of foraging efforts within these ant colonies. The presence of this pheromone enhances the recruitment of ants to food baits, with studies indicating it has a guiding rather than an attractive function. wikipedia.org

Detection in Mammalian Secretions and Behavioral Ecology

While the exact compound this compound has not been definitively identified in mammalian secretions, a variety of other pyrazine derivatives have been detected and are known to play a role in mammalian chemical communication. These compounds are often found in the scent markings that animals use to convey information about their territory, reproductive state, and individual identity.

For instance, the urine of the maned wolf is known to contain a pyrazine derivative that gives it a distinctive odor, likened to that of hops or cannabis, which is used for scent marking. Pyrazines have also been reported as characteristic volatile compounds in the scent markings of other mammal species. While specific data on this compound is lacking in this context, the established role of related pyrazines in mammalian communication suggests a potential for similar compounds to be involved in their behavioral ecology.

Advanced Analytical Methodologies for the Detection and Characterization of 3 Ethylsulfanyl 2,5 Dimethylpyrazine

Hyphenated Chromatographic Techniques (e.g., GC-MS, GC-O, LC-HRMS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of spectroscopy, is the cornerstone for analyzing volatile flavor compounds. Gas chromatography (GC) is particularly well-suited for the analysis of pyrazines due to their volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification of alkylpyrazines and their derivatives. nih.govresearchgate.net The method involves separating volatile compounds in a gas chromatograph before they are introduced to a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. vscht.czmdpi.com The mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging based on spectral data alone. nih.govresearchgate.net Therefore, identification is often confirmed by comparing the mass spectrum and the gas chromatographic retention index (RI) of the analyte with those of an authentic reference standard analyzed under identical conditions. nih.gov

Gas Chromatography-Olfactometry (GC-O) directly links the chemical identity of a compound to its sensory properties. reading.ac.uk As compounds elute from the GC column, the effluent is split between a mass spectrometer (or another detector) and an odor port, where a trained analyst sniffs and describes the odor of each separated component. imreblank.ch This technique is invaluable for identifying which specific volatile compounds, even those present at trace levels below the detection limits of MS, are responsible for the characteristic aroma of a sample. imreblank.chmdpi.com GC-O has been instrumental in pinpointing key odorants in various food products. mdpi.comresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) serves as a complementary technique, particularly for pyrazines that are less volatile or thermally unstable, making them less suitable for GC analysis. While GC is more common for compounds like 3-(Ethylsulfanyl)-2,5-dimethylpyrazine, methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been successfully developed for quantifying a range of pyrazines in liquid matrices. nih.govresearchgate.net LC-HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the analyte and distinguishing it from other co-eluting compounds with the same nominal mass.

| Technique | Principle of Operation | Primary Application for this compound | Key Information Provided |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio. | Identification and quantification of the compound in complex volatile fractions. | Mass Spectrum, Retention Index (RI), Concentration. |

| GC-O | Separates volatile compounds, with simultaneous detection by a mass spectrometer and a human assessor at an odor port. | Determination of the compound's specific odor character and sensory relevance. | Odor Descriptor, Flavor Dilution (FD) Factor, Odor Activity Value (OAV). |

| LC-HRMS | Separates compounds in a liquid phase, followed by high-accuracy mass measurement. | Analysis of less volatile pyrazine (B50134) derivatives or confirmation of molecular formula. | Accurate Mass, Elemental Composition, Structural Fragments (MS/MS). |

The selection of an appropriate extraction and sample preparation method is crucial to accurately analyze trace volatile compounds like this compound, minimizing analyte loss and preventing the formation of artifacts.

Solvent Assisted Flavour Evaporation (SAFE) is a highly regarded method for the gentle isolation of volatile and semi-volatile compounds from food and other matrices. mdpi.comtum.de This technique involves distillation under high vacuum (typically 10⁻³ mmHg), which allows for evaporation to occur at low temperatures (around 30-40°C). tum.dekiriyama.co.jp This process effectively separates volatile aroma compounds from non-volatile components like fats, proteins, and carbohydrates, with high recovery rates and minimal risk of thermal degradation or artifact formation. tum.de

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. e3s-conferences.org It utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from a sample's headspace (HS-SPME) or directly from a liquid sample. scispace.comresearchgate.net The efficiency of SPME depends on several factors, including the type of fiber coating, extraction time, and temperature, which must be optimized for the target analytes. researchgate.netnih.gov Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for extracting a broad range of flavor compounds, including pyrazines. researchgate.netmdpi.com

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. While effective, LLE can be time-consuming and require large volumes of organic solvents. It is often used as an initial extraction step before a cleanup or concentration procedure like SAFE.

| Extraction Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Solvent Assisted Flavour Evaporation (SAFE) | High-vacuum distillation at low temperatures. tum.de | Minimizes thermal degradation and artifact formation; high recovery for volatiles. tum.de | Requires specialized glassware and a high-vacuum system. |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. e3s-conferences.org | Solvent-free, simple, and easily automated; suitable for headspace analysis. scispace.com | Extraction is non-exhaustive; requires careful optimization of parameters (fiber, time, temp). researchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple setup; effective for initial bulk extraction. | Requires large solvent volumes; potential for emulsion formation; less selective. |

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace analytes in complex matrices. nih.gov The method involves adding a known quantity of a stable isotope-labeled analogue of the target compound (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample at the earliest stage of analysis. nih.gov This isotopically labeled internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic analysis. nih.gov By measuring the ratio of the native analyte to the labeled standard using GC-MS, any losses incurred during sample preparation can be precisely corrected for, resulting in highly accurate and reproducible quantitative data. nih.govnih.gov SIDA has been successfully applied to quantify numerous alkylpyrazines in coffee and other food products. nih.gov

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

While chromatographic methods are used for separation and tentative identification, spectroscopic techniques provide the definitive structural information needed for unambiguous confirmation of this compound.

Mass Spectrometry (MS) , particularly when coupled with GC, provides crucial information for structural elucidation through the analysis of fragmentation patterns. nih.gov In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. researchgate.net For alkyl-sulfur-pyrazines, fragmentation often involves cleavage of the C-S bond and rearrangements within the pyrazine ring. The molecular ion peak would be expected at m/z 168 for C₉H₁₂N₂S. Key fragments would likely arise from the loss of the ethyl group (-29 amu) or the entire ethylsulfanyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a singlet for the aromatic proton on the pyrazine ring, signals for the two distinct methyl groups attached to the ring, and a quartet and triplet corresponding to the methylene (B1212753) and methyl protons of the ethyl group, respectively.

¹³C NMR spectroscopy identifies the number of chemically distinct carbon atoms. The spectrum would show signals for the carbons in the pyrazine ring (four distinct signals), the two methyl groups, and the two carbons of the ethyl group. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. core.ac.uk The IR spectrum of this compound would exhibit characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching from the methyl and ethyl groups, C=N and C=C stretching vibrations within the pyrazine ring, and C-S bond stretching. nist.gov

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. mdpi.com | Molecular ion (M⁺) at m/z 168. Fragments corresponding to loss of ethyl, thioethyl, and other moieties. |

| ¹H NMR | Proton environment, connectivity, and count. | Signals for aromatic H, two methyl groups on the ring, and an ethyl group (quartet and triplet). |

| ¹³C NMR | Carbon skeleton and chemical environment. rsc.org | Distinct signals for all 9 carbon atoms: 4 aromatic, 2 methyl, and 2 ethyl carbons. |

| Infrared (IR) Spectroscopy | Presence of functional groups. nist.gov | Bands for aromatic/aliphatic C-H stretch, C=C/C=N ring stretch, and C-S stretch. |

Computational Chemistry and Molecular Modeling Studies of 3 Ethylsulfanyl 2,5 Dimethylpyrazine

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction mechanisms of organic molecules. For 3-(Ethylsulfanyl)-2,5-dimethylpyrazine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G*), can be used to determine a variety of molecular properties. mostwiedzy.plbohrium.com These calculations help in understanding the molecule's intrinsic properties and how it might behave in chemical reactions.

The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For pyrazine (B50134) derivatives, the distribution of these orbitals is influenced by the substituents on the pyrazine ring. mdpi.com The electron-donating nature of the dimethyl and ethylsulfanyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted pyrazine.

Calculations on similar pyrazine derivatives have shown that DFT can effectively predict electronic properties such as vertical electron affinities. mostwiedzy.pluniba.sk For this compound, such calculations would likely reveal how the sulfur-containing substituent influences the electron distribution and the molecule's ability to accept an electron.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

| Electron Affinity | 0.3 eV |

| Ionization Potential | 8.1 eV |

Note: This data is hypothetical and serves as an illustrative example of the types of properties that would be calculated using DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and how they interact with their environment. For this compound, MD simulations can reveal the preferred conformations of the ethylsulfanyl group relative to the pyrazine ring. The rotation around the C-S bond would be a key focus, as different rotational isomers (rotamers) could have distinct energetic stabilities and interaction profiles.

The conformational preferences of substituted pyrazines are crucial for their biological activity and sensory properties. Studies on other substituted heterocyclic compounds have demonstrated that specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov In the case of this compound, while classic hydrogen bonding is not prominent, weak intramolecular interactions may influence the orientation of the ethyl group.

Table 2: Torsional Energy Profile for the C-S Bond Rotation in this compound (Hypothetical Data)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 60 | 1.0 |

| 120 | 3.0 |

| 180 | 0.0 |

| 240 | 3.0 |

| 300 | 1.0 |

Note: This data is hypothetical, illustrating a possible energy profile for the rotation around the C-S bond, with the trans conformation (180°) being the most stable.

Prediction of Reactivity and Stability Profiles

Computational methods are highly effective in predicting the reactivity and stability of molecules through the calculation of various reactivity descriptors derived from DFT. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. For sulfur-containing heterocyclic compounds, these descriptors are valuable for understanding their chemical behavior. researchgate.netnih.gov

Key reactivity descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Conversely, chemical softness is the reciprocal of hardness. Electronegativity indicates the ability of a molecule to attract electrons, and the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Table 3: Calculated Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This data is hypothetical and provides an example of reactivity descriptors that can be calculated to predict the chemical behavior of the molecule.

Synthetic Exploration and Chemical Modification of 3 Ethylsulfanyl 2,5 Dimethylpyrazine and Its Pyrazine Framework

Design and Synthesis of Novel Pyrazine (B50134) Derivatives with Sulfur Moieties

The introduction of sulfur-containing functional groups onto the pyrazine core can significantly alter the molecule's electronic properties, reactivity, and potential applications. The synthesis of compounds like 3-(Ethylsulfanyl)-2,5-dimethylpyrazine and other sulfur-functionalized pyrazines often involves multi-step processes that begin with the construction or modification of the pyrazine ring itself.

Classic pyrazine syntheses, such as the Staedel–Rugheimer and Gutknecht methods, involve the self-condensation of α-ketoamines. wikipedia.org However, for creating specifically substituted derivatives, more controlled and modern synthetic methodologies are required. Nucleophilic substitution reactions on halogenated pyrazines are a common strategy. For instance, reacting a chloropyrazine with a thiol, such as ethanethiol (B150549), in the presence of a base can yield the corresponding thioether derivative.

Recent research has also focused on creating more complex sulfur-containing heterocyclic systems fused with pyrazine. For example, a novel approach has been developed for the synthesis of C-C bonded pyrazine-thiadiazole compounds. This method starts with pyrazine-2,3-dicarbonitrile (B77751) and proceeds through several steps to create a 5,5'-(pyrazine-2,3-diyl)bis(1,3,4-thiadiazol-2-nitrimino) structure, which can be further converted into various energetic salts. rsc.org This highlights a strategy where the sulfur-containing moiety is built around the pyrazine core.

Another approach involves the chemoenzymatic synthesis of pyrazine derivatives. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) can be synthesized from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov While this specific example does not directly involve sulfur, the principle of using enzymatic pathways to construct the pyrazine core could potentially be adapted for the synthesis of sulfur-containing analogues by using modified substrates.

The table below summarizes some synthetic approaches for introducing sulfur moieties into pyrazine rings.

| Starting Material | Reagent(s) | Product Type | Reference |

| Chloropyrazine | Ethanethiol, Base | Alkylthiopyrazine | General Method |

| Pyrazine-2,3-dicarbonitrile | Multiple steps | Pyrazine-thiadiazole | rsc.org |

Functionalization Strategies for Enhanced Molecular Complexity and Specificity

Once the basic pyrazine scaffold, with or without a sulfur moiety, is synthesized, further functionalization can be carried out to increase molecular complexity and tailor the compound for specific applications. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. youtube.com Therefore, specialized strategies are often necessary.

Directed Ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. In the context of pyrazines, directing groups such as tert-butoxycarbonyl-protected amines can be used to direct lithiation to a specific adjacent position. The resulting organometallic intermediate can then react with various electrophiles to introduce new functional groups. acs.org This method allows for precise control over the substitution pattern, which is crucial for building complex molecules.

C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents has been successfully employed in the total synthesis of natural products such as botryllazine A. mdpi.com This strategy addresses the challenges associated with cross-coupling of electron-poor heteroarenes.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely used to form carbon-carbon bonds. These reactions can be applied to halogenated pyrazines to introduce aryl, heteroaryl, or other organic groups. mdpi.comtandfonline.com For instance, the synthesis of alocasin A, a pyrazine-linked bisindole alkaloid, was achieved through a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole. mdpi.com

The following table outlines key functionalization strategies for the pyrazine ring.

| Strategy | Description | Example Application | Reference(s) |

| Directed Ortho-Metalation | Use of a directing group to achieve regioselective metalation and subsequent reaction with electrophiles. | Synthesis of highly functionalized pyrazines. | acs.org |

| C-H Functionalization | Direct activation and functionalization of a C-H bond, often catalyzed by a transition metal. | Total synthesis of botryllazine A. | mdpi.com |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds using a metal catalyst, typically palladium. | Synthesis of alocasin A. | mdpi.comtandfonline.com |

Synthesis of Pyrazine-Containing Polymers and Energetic Materials (Chemical Structure Focus)

The rigid, aromatic structure of the pyrazine ring makes it an attractive building block for the synthesis of polymers and energetic materials.

Pyrazine-Containing Polymers:

Pyrazine-based polymers are of interest due to their potential electronic and material properties. One approach involves the condensation polymerization of functionalized pyrazine monomers. For example, planar polypyrazines have been synthesized via Pd/Cu-catalyzed couplings of diiodopyrazines with distannylpyrazines. acs.orgacs.org These polymers are highly nitrogen-rich and possess a unique arrangement of heteroaromatic cores.

Another class of pyrazine-containing polymers is biobased polyesters. These can be synthesized from dipropionic acid pyrazines, which are derived from nitrogen-rich biomass. acs.org The synthesis is typically a two-step melt transesterification–polycondensation procedure, yielding polymers with varying degrees of crystallinity depending on the diol used. acs.org

Water-soluble conjugated polymers based on pyrazine have also been developed through a synchronized pyrazine construction and polymerization strategy under metal-free and open-to-air conditions. acs.org This method allows for the creation of fluorescent polymers with good water solubility.

Pyrazine-Containing Energetic Materials:

The high nitrogen content and heat of formation of many pyrazine derivatives make them suitable candidates for energetic materials. The strategy often involves the introduction of explosophoric groups (e.g., nitro, nitramino) onto a pyrazine-based scaffold.

For instance, a series of energetic compounds based on 4,8-dinitraminodifurazano[3, 4-b,e]pyrazine have been synthesized. researchgate.net The combination of the nitrogen-rich difurazano-pyrazine framework with nitramino groups results in materials with excellent detonation performance, in some cases superior to RDX. researchgate.net

Another example is 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP), a thermally stable, nitrogen-rich (71.58% N) energetic material. acs.org Its synthesis is straightforward, and the resulting compound exhibits high detonation velocity and pressure. The planarity of the molecule contributes to its desirable energetic properties. acs.org

The development of sulfur-based energetic materials has also been explored, with the synthesis of C-C bonded pyrazine-thiadiazole compounds. These materials exhibit good density, high thermal stability, and insensitivity to impact and friction. rsc.org

The chemical structures of some pyrazine-based energetic material backbones are depicted below.

| Compound Class | Basic Structure | Key Features | Reference(s) |

| Dinitraminodifurazano[3, 4-b,e]pyrazine derivatives | Fused furazan (B8792606) and pyrazine rings with nitramino groups. | High nitrogen content, excellent detonation performance. | researchgate.netsemanticscholar.org |

| Tetra(1H-tetrazol-5-yl)pyrazine | Pyrazine core with four tetrazole rings. | Extremely high nitrogen content, high thermal stability. | acs.org |

| Pyrazine-thiadiazole derivatives | Pyrazine ring linked to thiadiazole rings. | Sulfur-containing, good thermal stability, insensitive. | rsc.org |

Q & A

Q. What are the foundational synthetic strategies for constructing the pyrazine core in 3-(Ethylsulfanyl)-2,5-dimethylpyrazine?

The pyrazine core is typically synthesized via condensation reactions between α-diamines and α-diketones. For example, 1,2-diaminopropane reacts with 2,3-pentanedione to form 2-ethyl-3,5/6-dimethyl-5,6-dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine structure. Functionalization with the ethylsulfanyl group may involve nucleophilic substitution using ethyl mercaptan (ethanethiol) under basic conditions or via thiol-ene chemistry, though specific protocols for this derivative require optimization .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- Mass Spectrometry (MS): Electron ionization (EI) MS provides fragmentation patterns for structural confirmation. Reference spectra from the NIST database (e.g., m/z 136 for the molecular ion of 3-ethyl-2,5-dimethylpyrazine) are critical for validation .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish methyl, ethyl, and sulfanyl substituents via chemical shifts and coupling patterns.

- Gas Chromatography (GC): Paired with MS, GC resolves isomeric impurities common in pyrazine synthesis .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid dermal/ocular contact.

- Ventilation: Use fume hoods to prevent vapor inhalation.

- Storage: Keep in airtight, light-resistant containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating this compound from isomeric byproducts?

- Chromatographic Separation: Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate, 9:1 to 4:1).

- Analytical Differentiation: Use GC-MS to compare retention times and fragmentation patterns with NIST reference data. For isomers like 3-ethyl-2,6-dimethylpyrazine, isotopic labeling (e.g., ¹⁵N) aids in tracking reaction pathways .

Q. What methodologies address contradictions in spectral data interpretation for pyrazine derivatives?

- Cross-Validation: Combine MS, NMR, and infrared (IR) spectroscopy to resolve ambiguities. For example, ¹³C NMR can distinguish between C-3 and C-6 methyl groups based on electronic environments.

- Computational Modeling: Density Functional Theory (DFT) simulations predict spectral profiles, aiding peak assignment in complex mixtures .

Q. How can the ethylsulfanyl group be selectively introduced into the pyrazine ring?

- Thiolation Strategies: React pyrazine intermediates with ethyl mercaptan in the presence of a base (e.g., KOH) or via Mitsunobu conditions (e.g., DIAD, triphenylphosphine).

- Protection/Deprotection: Use tert-butylthiol as a protecting group for sulfur to prevent oxidation during synthesis, followed by deprotection with trifluoroacetic acid .

Q. What factors influence the thermal stability of this compound under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.